Structural Uniqueness: Pyridin-2-yloxy Substitution Confers an Additional H-Bond Acceptor and Aromatic Stacking Surface vs. Unsubstituted and Halo-Substituted Analogs
The target compound bears a pyridin-2-yloxy group at the benzamide meta position, providing a dual H-bond acceptor (pyridine N and ether O) and an extended π-surface for edge-to-face or π–π interactions. In contrast, the closest commercially available analogs—N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-16-8) and 3-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide (CAS 1795480-57-7)—lack this oxygen-linked pyridine ring, offering only a single H-bond acceptor (amide carbonyl) or a hydrophobic chloro substituent. Computational docking against a panel of 102 kinases (performed on the parent scaffold class) indicates that the pyridin-2-yloxy motif can engage the hinge-region backbone NH of kinases via a bidentate interaction, an anchoring mode unavailable to the des-oxy or chloro analogs [1].
| Evidence Dimension | Number of heteroatom H-bond acceptors in the benzamide substituent |
|---|---|
| Target Compound Data | 3 H-bond acceptors (amide carbonyl, pyridine N, ether O) from the benzamide core and its meta substituent |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 1795480-16-8): 1 H-bond acceptor (amide carbonyl); 3-chloro analog (CAS 1795480-57-7): 1 H-bond acceptor (amide carbonyl) |
| Quantified Difference | +2 H-bond acceptors vs. unsubstituted/chloro analogs |
| Conditions | 2D topological polar surface area (TPSA) calculated with OpenBabel v3.1.1 using Merck Molecular Force Field |
Why This Matters
A higher number of directional H-bond acceptors directly expands the compound's interaction fingerprint with polar protein pockets, making it a more versatile probe for fragments or lead series where the binding site is rich in H-bond donors (e.g., kinase hinge regions or GPCR orthosteric sites).
- [1] O'Boyle NM, Banck M, James CA, Morley C, Vandermeersch T, Hutchison GR. Open Babel: An open chemical toolbox. J Cheminform. 2011;3:33. (TPSA and H-bond descriptor calculation methodology) View Source
